An In-depth Technical Guide to Morpholine-3,5-dione: Core Properties and Applications
An In-depth Technical Guide to Morpholine-3,5-dione: Core Properties and Applications
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal and materials chemistry, certain heterocyclic structures consistently emerge as foundational building blocks for innovation. Morpholine-3,5-dione, a six-membered heterocycle containing both an ether and an imide functional group, represents one such versatile scaffold. While the broader morpholine family is celebrated for its prevalence in FDA-approved therapeutics and its ability to impart favorable pharmacokinetic properties, the 3,5-dione derivative offers a unique combination of reactivity and structural rigidity.[1] Its stability under various conditions and its capacity to act as a key intermediate make it an invaluable asset in the synthesis of novel pharmaceuticals, agrochemicals, and advanced polymers.[1]
This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of morpholine-3,5-dione. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics for the creation of complex molecular frameworks and functional materials. We will delve into not just the "what" but the "why," offering field-proven insights into the experimental choices and methodologies that underpin its application.
Core Physicochemical Properties
The utility of a chemical scaffold is fundamentally dictated by its intrinsic properties. Morpholine-3,5-dione is an off-white crystalline solid, and its key physical and chemical data are summarized below.[1] The presence of two carbonyl groups and a secondary amine within the morpholine ring structure governs its polarity, solubility, and reactivity profile.
Chemical Structure
The structure of morpholine-3,5-dione is defined by a saturated six-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and carbonyl groups at positions 3 and 5.
Caption: Chemical structure of Morpholine-3,5-dione.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NO₃ | [1][2] |
| Molecular Weight | 115.09 g/mol | [1][2] |
| CAS Number | 4430-05-1 | [1][2] |
| Appearance | Off-white crystals | [1] |
| Melting Point | 142-145 °C | [3] |
| Purity | ≥ 96% (NMR) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Characterization
The synthesis of morpholine-dione scaffolds is a well-established field, typically proceeding through the cyclization of functionalized amino acid precursors. While multiple routes exist for substituted morpholine-2,5-diones, a common and effective strategy for the parent 3,5-dione involves the intramolecular condensation of N-(carboxymethyl)glycine, also known as iminodiacetic acid.
Synthetic Workflow: Intramolecular Cyclization
The logical choice for this transformation is a strong dehydrating agent capable of facilitating the formation of the two amide bonds (a cyclic imide) from the precursor dicarboxylic acid. Acetic anhydride is an excellent and cost-effective choice for this purpose, as it reacts with the liberated water to drive the equilibrium towards the cyclized product.
Caption: General workflow for the synthesis of Morpholine-3,5-dione.
Experimental Protocol: Synthesis via Dehydration
This protocol is a representative procedure based on analogous cyclization reactions.[4][5] Self-validation is achieved through rigorous in-process monitoring and final product characterization.
Materials:
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Iminodiacetic acid
-
Acetic anhydride
-
Ethyl acetate (for recrystallization)
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Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend iminodiacetic acid in an excess of acetic anhydride (e.g., 5-10 molar equivalents). The use of excess acetic anhydride ensures it acts as both the reagent and the solvent.
-
Cyclization: Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step is critical; incomplete reaction leads to purification difficulties, while prolonged heating can lead to side products.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature, and then further in an ice bath. The product will typically precipitate out of the solution.
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Filtration and Washing: Collect the crude solid product by vacuum filtration. It is crucial to wash the solid thoroughly with a non-polar solvent like diethyl ether to remove residual acetic anhydride and acetic acid. This washing step is key to obtaining a high-purity crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield pure, off-white crystals of morpholine-3,5-dione.
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Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the final product using NMR, IR spectroscopy, and melting point analysis.
Analytical Characterization
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct singlets in a 2:2 ratio for the two sets of methylene protons (C2-H₂ and C6-H₂), and a broad singlet for the N-H proton. The chemical shifts would be influenced by the adjacent oxygen and carbonyl groups.
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¹³C NMR: The carbon NMR spectrum should display three signals: one for the two equivalent methylene carbons adjacent to the oxygen (C2 and C6) and one for the two equivalent carbonyl carbons (C3 and C5).
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IR Spectroscopy: The infrared spectrum will be dominated by characteristic peaks for the cyclic imide functional group. Expect strong carbonyl (C=O) stretching bands around 1700-1750 cm⁻¹ and an N-H stretching band around 3200 cm⁻¹.
Reactivity and Applications
The chemical behavior of morpholine-3,5-dione is dictated by the secondary amine and the two carbonyl groups. This functionality makes it an ideal starting point for building diverse molecular libraries.
Core Reactivity
The nitrogen atom of the imide is the primary site for synthetic modification. It behaves as a typical secondary amine, albeit with reduced nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl groups.[6]
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N-Alkylation/Acylation: The N-H proton is acidic and can be readily deprotonated by a suitable base, allowing for subsequent alkylation or acylation.[7][8] This is the most common strategy for derivatization, enabling the introduction of a wide array of side chains and functional groups to modulate the molecule's biological activity or material properties.
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Carbonyl Chemistry: The carbonyl groups can, under certain conditions, undergo reactions typical of amides, though the cyclic nature of the imide provides significant stability.
Applications in Research and Development
The morpholine-3,5-dione core is a privileged structure primarily because it serves as a rigid scaffold to which functional diversity can be systematically added.[1] This leads to applications across multiple scientific domains.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Morpholine-3,5-dione | C4H5NO3 | CID 364836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MORPHOLINE-3 5-DIONE 97 | 4430-05-1 [chemicalbook.com]
- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
